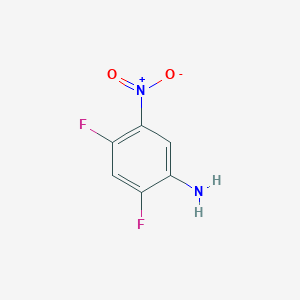

2,4-Difluoro-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWNQLCSOFZLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374273 | |

| Record name | 2,4-difluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123344-02-5 | |

| Record name | 2,4-difluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluoro-5-nitroaniline, a key intermediate in various synthetic applications. This document consolidates available data on its chemical identity, physical characteristics, spectral properties, and safety information to support its use in research and development.

Chemical Identity and Structure

This compound is an aromatic amine derivative characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group.

| Identifier | Value |

| CAS Number | 123344-02-5[1][2][3][4] |

| Molecular Formula | C₆H₄F₂N₂O₂[1][3][4][5] |

| Molecular Weight | 174.11 g/mol [3] |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)N[5] |

| InChI | InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2[5] |

| InChIKey | LYWNQLCSOFZLOR-UHFFFAOYSA-N[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties of this specific isomer are limited, and therefore, data from closely related compounds are provided for reference where available.

| Property | Value | Notes |

| Melting Point | 97-98 °C | Data for the related compound 2-fluoro-5-nitroaniline.[6] |

| Boiling Point | No data available | |

| Solubility | No specific data available. Expected to have moderate solubility in polar organic solvents and limited solubility in water. | The presence of polar amino and nitro groups suggests some polarity, while the fluorinated benzene ring contributes to nonpolar character.[7] |

| pKa | No data available | |

| Appearance | Yellow crystalline solid | Based on the appearance of similar nitroaniline compounds.[7] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, representative data from analogous compounds can provide valuable insights.

-

¹H NMR: Proton NMR data for related fluoro-nitroaniline compounds typically show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the fluorine, nitro, and amino groups.

-

¹³C NMR: Carbon NMR spectra of similar compounds display distinct resonances for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-fluoro-5-nitroaniline, conforms to its structure, showing characteristic peaks for N-H, C-F, and N-O stretching vibrations.[9]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 174.11 g/mol .

Synthesis and Reactivity

Synthesis Workflow

The synthesis of fluorinated nitroanilines often involves the nitration of a corresponding fluoroaniline or the reduction of a dinitro-fluorobenzene compound. A general workflow for the synthesis of a related compound, 2-fluoro-5-nitroaniline, is depicted below.

Experimental Protocol for a Related Compound (2-Fluoro-5-nitroaniline)

A common method for the preparation of 2-fluoro-5-nitroaniline involves the selective reduction of 2,4-dinitrofluorobenzene.

Materials:

-

2,4-Dinitrofluorobenzene

-

Iron powder (electrolytic)[6]

-

Acetic acid[6]

-

Ethyl acetate[6]

-

Saturated sodium bicarbonate solution

-

Water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

A suspension of iron powder in acetic acid is heated under reflux.[6]

-

A solution of 2,4-dinitrofluorobenzene in acetic acid is added to the refluxing mixture.[6]

-

The reaction mixture is refluxed for a short period (e.g., 10 minutes).[6]

-

The mixture is then poured into ice-water and extracted with ethyl acetate.[6]

-

The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[6]

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated.[6]

-

The crude product can be purified by recrystallization from ethanol to yield orange crystals of 2-fluoro-5-nitroaniline.[6]

Safety and Handling

Hazard Identification and Precautionary Measures

The logical relationship for handling potentially hazardous aromatic nitro compounds is outlined below.

General Safety Recommendations:

-

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is recommended to definitively establish the physicochemical properties of this specific compound. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound, CasNo.123344-02-5 CHINA MIGO INDUSTRIAL CO., LIMITED China (Mainland) [miguoshiye.lookchem.com]

- 2. This compound | 123344-02-5 [chemicalbook.com]

- 3. 123344-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Fluoro-5-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Spectroscopic Profile of 2,4-Difluoro-5-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Difluoro-5-nitroaniline (CAS No. 123344-02-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.91 | broad peak | - | 2H | -NH₂ |

| 6.98 | triple peak | 10.2 | 1H | Ar-H |

| 7.51 | double double peaks | 8.6, 7.0 | 1H | Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Note: Specific publicly available experimental data for ¹³C NMR, FT-IR, and Mass Spectrometry of this compound is limited. The following sections provide generalized experimental protocols for these techniques as applicable to aniline derivatives.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300-600 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-10 seconds.

-

Spectral Width: 0 to 220 ppm.

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Solid Sample):

-

Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder.

-

Press the mixture into a transparent disk using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ([M+H]⁺) is common for aniline derivatives.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition Mode: Infuse the sample solution directly into the ESI source or inject it onto a liquid chromatography (LC) column. Acquire the mass spectrum over a relevant m/z range.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem MS (MS/MS) can be performed on the parent ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and the information obtained.

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,4-difluoro-5-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule is of significant interest due to the presence of fluorine atoms, which can enhance the metabolic stability and binding affinity of drug candidates. This document details two principal pathways: the nitration of 2,4-difluoroaniline and the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene.

Synthetic Pathways Overview

Two primary synthetic strategies have been identified for the preparation of this compound.

-

Nitration of 2,4-difluoroaniline: This is a classical approach that involves the protection of the activating amino group, followed by regioselective nitration and subsequent deprotection. This method is well-established for anilines and offers a high degree of control over the final product.

-

Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trifluoro-5-nitrobenzene: This route takes advantage of the electron-withdrawing nature of the nitro group to activate the aryl fluoride towards substitution by an amine source. This method can be a more direct approach if the starting trifluoro-nitrobenzene is readily available.

The following sections will provide detailed experimental protocols for each of these pathways, along with quantitative data and visual representations of the workflows.

Route 1: Nitration of 2,4-difluoroaniline

This synthetic route is a three-step process that begins with the protection of the amino group of 2,4-difluoroaniline as an acetanilide. This deactivating and ortho-, para-directing group allows for the selective nitration at the position para to the amino group (and meta to the fluorine atoms). The final step is the hydrolysis of the acetamido group to yield the desired this compound.

Caption: Workflow for the synthesis of this compound via nitration.

Experimental Protocol for the Nitration of 2,4-difluoroaniline

Step 1: Synthesis of N-(2,4-difluorophenyl)acetamide (Acetylation)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain N-(2,4-difluorophenyl)acetamide.

Step 2: Synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide (Nitration)

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, continue stirring the reaction in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to obtain N-(2,4-difluoro-5-nitrophenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

-

To the crude N-(2,4-difluoro-5-nitrophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Step | Starting Material | Reagents | Product | Typical Yield | Purity |

| 1 | 2,4-Difluoroaniline | Acetic anhydride, Acetic acid | N-(2,4-difluorophenyl)acetamide | >95% | High |

| 2 | N-(2,4-difluorophenyl)acetamide | Nitric acid, Sulfuric acid | N-(2,4-difluoro-5-nitrophenyl)acetamide | 85-90% | Good |

| 3 | N-(2,4-difluoro-5-nitrophenyl)acetamide | Hydrochloric acid, Ethanol | This compound | >90% | High after recrystallization |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This synthetic route involves the direct amination of 1,2,4-trifluoro-5-nitrobenzene. The fluorine atom at the 1-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group and the ortho-fluorine atom.

Caption: Workflow for the synthesis of this compound via SNAr.

Experimental Protocol for the Nucleophilic Aromatic Substitution

-

In a pressure-sealed reaction vessel, dissolve 1,2,4-trifluoro-5-nitrobenzene in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. An excess of the ammonia source is typically used.

-

Seal the vessel and heat the reaction mixture. The reaction temperature can range from 80°C to 120°C depending on the solvent and the concentration of reactants.

-

Monitor the progress of the reaction by GC-MS or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

If the solvent is water-miscible, pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

| Starting Material | Reagents | Product | Typical Yield | Purity |

| 1,2,4-Trifluoro-5-nitrobenzene | Aqueous Ammonia, Ethanol | This compound | 70-85% | High after purification |

Conclusion

Both the nitration of 2,4-difluoroaniline and the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene represent viable and effective methods for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment. The nitration route, while longer, is based on a very well-established and generally high-yielding sequence of reactions. The SNAr approach offers a more direct path to the final product and can be very efficient, provided the starting trifluorinated compound is accessible. For drug development professionals, the availability of multiple synthetic routes provides flexibility in the production of this important building block for new chemical entities.

In-depth Technical Guide: Crystal Structure Analysis of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,4-Difluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. A detailed examination of its solid-state architecture is crucial for understanding its physicochemical properties, stability, and behavior in drug formulation processes. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a published single-crystal X-ray diffraction study for this specific compound.

This document outlines the standard experimental protocols for the synthesis, crystallization, and subsequent crystal structure determination that would be necessary to fully characterize this compound. Furthermore, it presents a logical workflow for such an analysis and a visualization of the molecule's anticipated intramolecular interactions based on known chemical principles. While quantitative crystallographic data from an experimental study is not available at this time, this guide serves as a foundational resource for researchers undertaking the crystallographic analysis of this compound.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitro group, along with an electron-donating amino group, creates a molecule with a unique electronic profile. This substitution pattern is expected to influence its intermolecular interactions, crystal packing, and ultimately, its bulk properties such as solubility and melting point.

A definitive crystal structure analysis would provide precise measurements of bond lengths, bond angles, and details of the three-dimensional packing arrangement. This information is invaluable for computational modeling, polymorphism screening, and rational drug design. In the absence of specific experimental data, this guide provides the theoretical and methodological framework for such an investigation.

Experimental Protocols

The following sections detail the standard methodologies required for a comprehensive crystal structure analysis of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the nitration of 2,4-difluoroaniline.

Materials:

-

2,4-difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol or Methanol for recrystallization

Procedure:

-

In a flask cooled in an ice bath, slowly add 2,4-difluoroaniline to concentrated sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 2,4-difluoroaniline in sulfuric acid, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol to obtain single-phase, high-purity material suitable for crystal growth.

Single Crystal Growth

The growth of high-quality single crystals is paramount for X-ray diffraction analysis. The slow evaporation method is a common and effective technique.

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation

As no experimental crystal structure data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₄F₂N₂O₂ |

| Formula weight | 174.11 |

| Temperature | [e.g., 100(2) K] |

| Wavelength | [e.g., 0.71073 Å] |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | |

| a | [Å] |

| b | [Å] |

| c | [Å] |

| α | [°] |

| β | [°] |

| γ | [°] |

| Volume | [ų] |

| Z | [e.g., 4] |

| Density (calculated) | [Mg/m³] |

| Absorption coefficient | [mm⁻¹] |

| F(000) | [e.g., 352] |

| Crystal size | [mm³] |

| Theta range for data collection | [°] |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [Number] |

| Independent reflections | [Number] |

| Completeness to theta = ...° | [%] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [Numbers] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2sigma(I)] | [R1, wR2] |

| R indices (all data) | [R1, wR2] |

| Largest diff. peak and hole | [e Å⁻³] |

Table 2: Selected Bond Lengths (Å) for this compound.

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C1 | C2 | [Value] |

| C1 | C6 | [Value] |

| C1 | N1 | [Value] |

| C2 | C3 | [Value] |

| C2 | F1 | [Value] |

| C3 | C4 | [Value] |

| C4 | C5 | [Value] |

| C4 | F2 | [Value] |

| C5 | C6 | [Value] |

| C5 | N2 | [Value] |

| N2 | O1 | [Value] |

| N2 | O2 | [Value] |

Table 3: Selected Bond Angles (°) for this compound.

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| C6 | C1 | C2 | [Value] |

| N1 | C1 | C2 | [Value] |

| N1 | C1 | C6 | [Value] |

| C3 | C2 | C1 | [Value] |

| F1 | C2 | C1 | [Value] |

| F1 | C2 | C3 | [Value] |

| C2 | C3 | C4 | [Value] |

| C5 | C4 | C3 | [Value] |

| F2 | C4 | C3 | [Value] |

| F2 | C4 | C5 | [Value] |

| C4 | C5 | C6 | [Value] |

| N2 | C5 | C4 | [Value] |

| N2 | C5 | C6 | [Value] |

| C1 | C6 | C5 | [Value] |

| O1 | N2 | O2 | [Value] |

| O1 | N2 | C5 | [Value] |

| O2 | N2 | C5 | [Value] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the crystal structure analysis and the anticipated intramolecular interactions of the this compound molecule.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides the necessary framework for its determination and analysis. The outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods for obtaining high-quality crystallographic data. The provided templates for data presentation highlight the key quantitative information that would be derived from such a study. The logical workflow and visualization of potential intramolecular interactions serve as valuable tools for researchers planning to undertake the crystal structure analysis of this important chemical compound. The future publication of the crystal structure of this compound will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating its application in drug development and other advanced technologies.

Quantum Chemical Analysis of 2,4-Difluoro-5-nitroaniline: A Technical Guide

Introduction

2,4-Difluoro-5-nitroaniline is an aromatic amine derivative whose structural and electronic properties are of significant interest in medicinal chemistry and materials science. As a substituted aniline, it serves as a valuable building block in organic synthesis. Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular properties of such compounds, offering insights that are complementary to experimental data. This guide details the standard computational protocols for analyzing this compound, focusing on methods that predict its geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding its reactivity and potential applications in drug development.

While specific computational studies on this compound are not extensively published, the methodologies described herein are based on established and widely-accepted computational studies of analogous aromatic nitro and fluoro compounds.[1][2][3] This document serves as a comprehensive protocol and a template for the analysis and presentation of such computational data.

Computational Protocols

The recommended approach for the quantum chemical analysis of this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[1][4]

1. Software and Hardware: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[5][6][7] The molecular structure can be visualized and prepared using GaussView or similar molecular modeling software.

2. Geometry Optimization: The initial molecular structure of this compound is first constructed. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method combined with the 6-311++G(d,p) basis set.[1][8] This level of theory is well-suited for predicting the geometries and electronic structures of aromatic compounds.[2][3] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.[8]

3. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.[9][10][11] This analysis serves two primary purposes:

-

To confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies.

-

To predict the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[12]

4. Electronic Property Calculations: Using the optimized molecular geometry, a series of electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[13][14]

-

Mulliken Population Analysis: This analysis distributes the total electron density among the atoms in the molecule, providing theoretical atomic charges.[15][16] These charges offer insight into the electrostatic distribution and help identify potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the theoretical analysis of a molecule like this compound.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. ritme.com [ritme.com]

- 6. gaussian.com [gaussian.com]

- 7. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 8. physchemres.org [physchemres.org]

- 9. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. longdom.org [longdom.org]

- 13. irjweb.com [irjweb.com]

- 14. mdpi.com [mdpi.com]

- 15. Mulliken [cup.uni-muenchen.de]

- 16. Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,4-Difluoro-5-nitroaniline (CAS: 123344-02-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitroaniline, a key chemical intermediate with applications in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its potential biological significance, and presents essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and potential biological activity. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 123344-02-5 | [1][2] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][3] |

| Molecular Weight | 174.11 g/mol | [1][3] |

| Appearance | Brown to black solid | [4] |

| Melting Point | 94-96 °C | [4] |

| Boiling Point (Predicted) | 309.4 ± 37.0 °C | [4] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [4] |

| Purity | ≥98% | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2,4-difluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position, directed by the activating amino group and the deactivating, yet ortho-, para-directing, fluorine atoms.

Experimental Protocol: Nitration of 2,4-Difluoroaniline

This protocol is based on established methods for the nitration of substituted anilines.

Materials:

-

2,4-Difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a flask, dissolve 2,4-difluoroaniline in concentrated sulfuric acid at 0 °C with stirring.

-

Slowly add concentrated nitric acid dropwise to the solution over a period of 20 minutes, ensuring the temperature is maintained at or below 5 °C.

-

Continue to stir the reaction mixture at 5 °C for an additional 30 minutes.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product into an organic solvent such as ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.[4]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for Similar Compounds

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Peaks (cm⁻¹) |

| p-Nitroaniline | δ 7.98 (d, 2H), 6.64 (d, 2H) (DMSO-d6) | δ 156.67, 136.63, 127.37, 113.35 (DMSO-d6) | N-H stretching (3350-3480), NO₂ stretching (1500-1550, 1330-1370) |

| 2,4-Difluoroaniline | δ 6.8-7.2 (m, 3H), 3.8 (br s, 2H) (CDCl₃) | Not readily available | N-H stretching (3300-3500), C-F stretching (1100-1300) |

Potential Applications in Drug Development and Biological Activity

Nitroaromatic compounds, including nitroanilines, are a class of molecules with diverse biological activities. They are often investigated for their potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can play a crucial role in their mechanism of action.

Hypothesized Mechanism of Action in Cancer

While no specific studies on the biological activity of this compound have been published, compounds with similar structures have been shown to modulate key signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. It is hypothesized that nitroaromatic compounds may exert their anticancer effects by inhibiting components of this pathway.

Potential PI3K/Akt/mTOR Signaling Pathway Inhibition by Nitroaromatic Compounds

References

Molecular weight and formula of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-Difluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document includes its molecular characteristics, representative experimental protocols for synthesis, and logical workflows.

Core Properties of this compound

This compound is a substituted aniline compound characterized by the presence of two fluorine atoms and a nitro group attached to the benzene ring. These functional groups significantly influence its reactivity and make it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₆H₄F₂N₂O₂ | [1][2][3] |

| Molecular Weight | 174.11 g/mol | [2][3] |

| CAS Number | 123344-02-5 | [3][4][5] |

| Appearance | Orange to brown powder/crystal | [2] |

| Melting Point | 106-110 °C (Isomer: 4,5-Difluoro-2-nitroaniline) | [2] |

| Storage | Room temperature, inert atmosphere, dark place | [3] |

Synthesis and Experimental Protocols

The synthesis of fluorinated nitroanilines often involves either the selective reduction of a dinitro precursor or the nitration of a difluoroaniline. Below are representative diagrams and a detailed experimental protocol adapted from related compounds, illustrating a common synthetic approach.

Logical Workflow: Role as a Chemical Intermediate

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. Its functional groups—the amino and nitro groups—can be readily modified to build more complex molecular architectures.

Caption: Role of this compound as a key intermediate.

General Synthesis Workflow

The following diagram outlines a typical laboratory workflow for the synthesis and purification of a nitroaniline derivative.

References

Solubility of 2,4-Difluoro-5-nitroaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro-5-nitroaniline. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a summary of its qualitative solubility in various organic solvents, inferred from synthetic methodologies, and presents a detailed experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for professionals engaged in the synthesis, purification, formulation, and analytical development involving this compound.

Qualitative Solubility Profile

While specific quantitative solubility values (e.g., in g/L or mole fraction) for this compound are not readily found in the current literature, its solubility behavior can be inferred from solvents used in its synthesis and purification processes. The compound exhibits solubility in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Rationale/Source |

| Methanol | Soluble | Used as a solvent in the synthesis of derivatives.[1] |

| Ethanol | Likely Soluble | Often used as a solvent for similar nitroaniline compounds. |

| Ethyl Acetate | Soluble | Employed as an extraction solvent during synthesis workup. |

| Dichloromethane | Soluble | Utilized as an extraction solvent.[1] |

| Anhydrous Methanol | Soluble | Specified as a reaction solvent.[1] |

| Acetonitrile | Likely Soluble | A common solvent for HPLC analysis of nitroaromatic compounds. |

| Acetone | Likely Soluble | A versatile polar aprotic solvent for similar compounds. |

| Toluene | Sparingly Soluble | Generally, nitroanilines show lower solubility in non-polar aromatic solvents. |

| Hexane | Insoluble/Slightly Soluble | Non-polar aliphatic solvents are unlikely to dissolve this polar compound effectively. |

| Water | Insoluble/Slightly Soluble | Aromatic nitro compounds typically have low aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method. The following protocol is adapted from established methodologies for similar aromatic nitro compounds and is recommended for obtaining accurate solubility data for this compound.

Principle

A supersaturated solution of this compound in the selected organic solvent is agitated at a constant temperature for a sufficient period to achieve thermodynamic equilibrium. At this point, the rate of dissolution of the solid is equal to the rate of precipitation. The concentration of the solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge (optional)

-

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile or methanol and water.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted samples and then back-calculate the solubility in the original solvent, expressed in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow for the experimental determination of solubility and a representative synthesis pathway.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative behavior suggests solubility in polar organic solvents. For applications requiring precise solubility values, such as in drug development and process chemistry, experimental determination is essential. The provided isothermal equilibrium method offers a robust and reliable framework for obtaining this critical data. The successful application of this protocol will enable researchers and scientists to optimize reaction conditions, select appropriate solvents for purification, and develop suitable formulations for this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and related physicochemical data for 2,4-Difluoro-5-nitroaniline (CAS No. 123344-02-5). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Accurate determination of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and further application in research and development.

Physicochemical Data of Difluoronitroaniline Isomers

The following table summarizes the melting points of this compound and its related isomers for comparative analysis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 123344-02-5 | C₆H₄F₂N₂O₂ | 174.11 | 94-98[1][2] |

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | 99-103[3] |

| 4,5-Difluoro-2-nitroaniline | 78056-39-0 | C₆H₄F₂N₂O₂ | 174.11 | 107-108[4] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated digital melting point apparatus. This standard technique provides a melting range, which is indicative of the substance's purity.[5]

Apparatus and Materials:

-

Digital melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

This compound sample (crystalline solid)

-

Mortar and pestle (optional, for pulverizing larger crystals)

-

Spatula

-

Glass tubing for packing

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. If the crystals are large, they should be gently pulverized to a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the capillary tube can be dropped, sealed-end down, through a longer glass tube onto the benchtop.[7] The final packed sample height should be approximately 2-3 mm.[7]

-

Melting Point Measurement:

-

The loaded capillary tube is inserted into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary run is conducted with a heating rate of 10-20°C per minute to determine a rough melting range.[5][6]

-

For an accurate measurement, a fresh sample is used. The apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then slowed to about 1-2°C per minute.[6][7]

-

-

Observation and Recording: The sample is observed through the magnifying lens of the apparatus. Two temperatures are recorded:

-

T1: The temperature at which the first droplet of liquid appears.

-

T2: The temperature at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T1-T2.

-

Purity Indication: A sharp melting range (typically 1-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[6] A mixed melting point determination can be performed to confirm the identity of the compound by mixing it with a known standard.[6]

Application in Drug Development Workflow

This compound and its isomers serve as important building blocks in the synthesis of more complex molecules for pharmaceutical applications.[8][9] Nitro-containing aromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumoral properties.[10] The workflow below illustrates the role of such an intermediate in a typical drug discovery and development process.

Caption: Workflow of Drug Development Utilizing a Chemical Intermediate.

References

- 1. Pharmaceutical and chemical intermediates,CAS#:123344-02-5,2,4-二氟-5-硝基苯胺, [en.chemfish.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 2-Fluoro-5-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4,5-ジフルオロ-2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. thinksrs.com [thinksrs.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for 2,4-Difluoro-5-nitroaniline

Disclaimer: No specific safety data sheet (SDS) for 2,4-Difluoro-5-nitroaniline was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally similar compounds, including various fluoro- and nitro-anilines. This information should be regarded as a precautionary guide and is intended to inform safe handling practices in the absence of compound-specific data. All laboratory work should be conducted with the utmost caution, adhering to all institutional and regulatory safety protocols.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is designed to foster a culture of safety and preparedness when handling this and other novel chemical entities.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following classifications are likely, drawing from the hazard profiles of related molecules.

Anticipated GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Carcinogenicity | Category 2 (Suspected) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood) |

| Hazardous to the Aquatic Environment, Long-term | Category 3 |

Signal Word: Danger or Warning

Pictograms:

Anticipated Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H351: Suspected of causing cancer.[2]

-

H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[3]

-

H412: Harmful to aquatic life with long lasting effects.[3]

Anticipated Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for structurally related compounds to provide an estimation of its properties.

| Property | 2,4-Difluoroaniline | 4,5-Difluoro-2-nitroaniline | 2-Nitroaniline |

| Molecular Formula | C6H5F2N | C6H4F2N2O2 | C6H6N2O2 |

| Molecular Weight | 129.11 g/mol [7] | 174.11 g/mol [1] | 138.12 g/mol |

| Appearance | - | Solid[1] | - |

| Melting Point | -9.7 °C | - | 70 - 73 °C |

| Boiling Point | 170 °C at 753 mmHg | - | 284 °C |

| Flash Point | 63 °C | - | - |

| Water Solubility | 10 to 50 mg/mL at 20.5 °C | - | - |

Safe Handling and Storage

Adherence to stringent handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[11]

-

Wash hands thoroughly after handling.[6]

-

Take measures to prevent the buildup of electrostatic charge.[7]

-

Avoid formation of dust and aerosols.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][6]

-

Store locked up in a designated area accessible only to authorized personnel.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for minimizing exposure.

Engineering Controls:

-

Work exclusively in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8]

Personal Protective Equipment (PPE):

| PPE Category | Specification | Standards/References |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133[2][8] |

| Skin Protection | Impervious protective clothing to prevent skin contact. | General laboratory practice[8] |

| Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). The specific type should be chosen based on permeation and breakthrough time data from the glove manufacturer. | EN 374[12] | |

| Respiratory Protection | For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors, acid gases, and high-efficiency particulates (HEPA). | NIOSH, EN 149[8] |

| If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator.[2][8] | NIOSH, EN 149[8] | |

| For firefighting: A self-contained breathing apparatus (SCBA) is mandatory.[8] | MSHA/NIOSH[8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][5][7] |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][5][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[1][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with the substance.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

-

Methods for Cleaning Up: Dampen the solid spill material with a suitable solvent (e.g., acetone or 60-70% ethanol) to avoid dust formation.[13] Carefully sweep up and shovel into a suitable, closed container for disposal.[6] Wash the spill area with soap and water.[13]

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on related compounds and should be treated with caution.

| Toxicity Type | Anticipated Effects and Data from Analogous Compounds |

| Acute Toxicity | Likely to be toxic by oral, dermal, and inhalation routes. For p-Nitroaniline, LD50 Oral - Rat - 750 mg/kg.[4] |

| Skin Corrosion/Irritation | Expected to cause skin irritation.[1] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available for analogous compounds. |

| Germ Cell Mutagenicity | No data available for analogous compounds. |

| Carcinogenicity | Suspected of causing cancer, based on classifications for similar compounds.[2] |

| Reproductive Toxicity | No data available for analogous compounds. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs, particularly the blood (formation of methemoglobin), through prolonged or repeated exposure.[3] |

| Aspiration Hazard | Not applicable for a solid. |

Experimental Protocols

Given the lack of specific data, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed for any in-house safety evaluations.

Methodology for Acute Oral Toxicity Assessment (Based on OECD Guideline 423):

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Dosage: Administer the test substance in a stepwise procedure using the defined doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose level is selected based on a preliminary assessment of the substance's toxicity.

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Methodology for In Vitro Skin Irritation Test (Based on OECD Guideline 439):

-

Test System: Utilize a reconstructed human epidermis (RhE) model.

-

Procedure: Apply a small amount of the test chemical to the surface of the RhE tissue.

-

Exposure: The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay (e.g., MTT assay).

-

Endpoint: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.

Visualized Workflows and Decision Pathways

The following diagrams, generated using Graphviz, provide visual aids for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for first-aid measures following exposure.

References

- 1. fishersci.se [fishersci.se]

- 2. 5.imimg.com [5.imimg.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. alpharesources.com [alpharesources.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. epa.gov [epa.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 2,4-difluoro-5-nitroaniline with various nucleophiles, a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other advanced materials. This document includes insights into the reaction mechanism, quantitative data for representative reactions, and detailed experimental protocols.

Introduction

This compound is a versatile building block in organic synthesis. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. The two fluorine atoms serve as excellent leaving groups, allowing for the regioselective introduction of a wide range of nucleophiles. This reactivity makes it a key precursor for the synthesis of complex molecules with diverse applications, particularly in drug discovery.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Reaction Mechanism and Regioselectivity

The reaction of this compound with a nucleophile proceeds via the SNAr mechanism. The regioselectivity of the substitution is a key aspect of this reaction. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the fluorine at the C4 position is para to the nitro group, while the fluorine at the C2 position is ortho to the nitro group and meta to the amino group. The amino group is an electron-donating group, which can influence the electron density of the ring. However, the activating effect of the nitro group is dominant. Computational and experimental studies on similar substrates suggest that the attack of the nucleophile preferentially occurs at the C4 position, leading to the displacement of the fluoride ion at this position. This preference is due to the superior stabilization of the negative charge in the Meisenheimer complex when the substitution occurs at the position para to the nitro group.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants sub [label=<

this compound

this compound

]; nuc [label="Nu⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product prod [label=<

4-Substituted-2-fluoro-5-nitroaniline

]; lg [label="F⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows sub -> meisenheimer [label="+ Nu⁻ (slow)", color="#EA4335"]; meisenheimer -> prod [label="- F⁻ (fast)", color="#34A853"]; prod -> lg [style=invis]; // for layout } Caption: General mechanism of the SNAr reaction of this compound.

Quantitative Data for Representative Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. The data highlights the regioselective substitution at the C4 position.

| Nucleophile (Nu-H) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Methanol | Sodium methoxide | Methanol | Room Temp. | 48 | 93 | 4-Methoxy-2-fluoro-5-nitroaniline[1] |

| Morpholine | Morpholine | Neat (solvent-free) | Reflux | N/A | High | 2-Fluoro-5-nitro-4-morpholinoaniline |

| Thiophenol | Sodium thiophenoxide | DMF | 20-30 | 3 | High | 2-Fluoro-5-nitro-4-(phenylthio)aniline |

| Piperidine | Piperidine | N/A | N/A | N/A | N/A | 2-Fluoro-5-nitro-4-(piperidin-1-yl)aniline |

Note: "N/A" indicates data not explicitly available in the searched literature for the specific substrate, but the reaction is expected to proceed based on similar substrates.

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with an O-Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 4-methoxy-2-fluoro-5-nitroaniline.[1]

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous Methanol

-

Dichloromethane

-

Water

-

Saturated brine solution

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (3.48 g, 20 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium methoxide (1.30 g, 24 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete (monitored by TLC), add water (100 mL) to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-2-fluoro-5-nitroaniline (yield: 93%).

dot graph "Workflow_Protocol_1" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nin anhydrous methanol"]; add_reagent [label="Add sodium methoxide\nat room temperature"]; react [label="Stir at room temperature\nfor 48 hours"]; quench [label="Add water to the\nreaction mixture"]; extract [label="Extract with dichloromethane"]; wash [label="Wash with saturated brine"]; dry [label="Dry over sodium sulfate"]; concentrate [label="Concentrate under\nreduced pressure"]; purify [label="Purify the crude product"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_reagent; add_reagent -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } Caption: Experimental workflow for the reaction with an O-nucleophile.

Protocol 2: Reaction with an N-Nucleophile (Morpholine)

This protocol describes a general procedure for the synthesis of 2-fluoro-5-nitro-4-morpholinoaniline, adapted from procedures for similar substrates.

Materials:

-

This compound

-

Morpholine

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.74 g, 10 mmol) and morpholine (4.36 g, 50 mmol, 5 equivalents).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid product and wash with water.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-fluoro-5-nitro-4-morpholinoaniline.

Protocol 3: Reaction with an S-Nucleophile (Thiophenol)

This protocol describes a general procedure for the synthesis of 2-fluoro-5-nitro-4-(phenylthio)aniline, based on established methods for analogous reactions.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride (0.48 g, 12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add thiophenol (1.32 g, 12 mmol) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

-

Add a solution of this compound (1.74 g, 10 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-nitro-4-(phenylthio)aniline.

Conclusion